molecular formula C19H20N2S B14645833 Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- CAS No. 53066-83-4

Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-

Cat. No.: B14645833
CAS No.: 53066-83-4
M. Wt: 308.4 g/mol
InChI Key: XXLSSFGQENJRJJ-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoxaline derivatives can be synthesized through the condensation of ortho-diamines with 1,2-diketones. For the specific compound Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-, the synthesis involves the reaction of 2-(4-((3-methylbutyl)thio)phenyl)-1,2-diaminobenzene with glyoxal under acidic conditions .

Industrial Production Methods

Industrial production of quinoxaline derivatives typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use in developing new pharmaceuticals for treating infections and cancer.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioether group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

53066-83-4

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

2-[4-(3-methylbutylsulfanyl)phenyl]quinoxaline

InChI

InChI=1S/C19H20N2S/c1-14(2)11-12-22-16-9-7-15(8-10-16)19-13-20-17-5-3-4-6-18(17)21-19/h3-10,13-14H,11-12H2,1-2H3

InChI Key

XXLSSFGQENJRJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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